REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:7]=[C:8](Br)[CH:9]=1)[CH:5]=[O:6].[C:11]([C:15]1[CH:16]=[C:17]([CH:20]=[C:21]([C:23]([CH3:26])([CH3:25])[CH3:24])[CH:22]=1)[CH:18]=[CH2:19])([CH3:14])([CH3:13])[CH3:12].[C:27](=O)([O-])[O-].[Na+].[Na+].[C:33]([C:37]1([CH3:48])[C:42](O)=[C:41]([C:44]([CH3:47])([CH3:46])[CH3:45])[CH:40]=[CH:39][CH2:38]1)([CH3:36])([CH3:35])[CH3:34]>CC1C(P(C2C([CH2-])=CC=CC=2)C2C(C)=CC=CC=2)=CC=CC=1.CC1C(P(C2C([CH2-])=CC=CC=2)C2C(C)=CC=CC=2)=CC=CC=1.CC(O)=O.CC(O)=O.[Pd].[Pd].CN(C)C(=O)C>[C:11]([C:15]1[CH:16]=[C:17]([CH:20]=[C:21]([C:23]([CH3:26])([CH3:25])[CH3:24])[CH:22]=1)[CH:18]=[CH:19][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH:27]=[CH:38][C:39]2[CH:48]=[C:37]([C:33]([CH3:36])([CH3:35])[CH3:34])[CH:42]=[C:41]([C:44]([CH3:46])([CH3:45])[CH3:47])[CH:40]=2)[CH:9]=1)[CH:5]=[O:6])([CH3:14])([CH3:12])[CH3:13] |f:2.3.4,6.7.8.9.10.11|
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Name
|
|
Quantity
|
31.7 g
|
Type
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reactant
|
Smiles
|
BrC=1C=C(C=O)C=C(C1)Br
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Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C=1C=C(C=C)C=C(C1)C(C)(C)C
|
Name
|
|
Quantity
|
31.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
2,6-di-t-butylcresol
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1(CC=CC(=C1O)C(C)(C)C)C
|
Name
|
|
Quantity
|
244 mg
|
Type
|
catalyst
|
Smiles
|
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3[CH2-].CC(=O)O.CC(=O)O.[Pd].[Pd]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
whilst stirring under oil-pump vacuum
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed thoroughly
|
Type
|
CUSTOM
|
Details
|
purging with argon
|
Type
|
TEMPERATURE
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Details
|
After cooling
|
Type
|
ADDITION
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Details
|
ether (250 mL) and hydrochloric acid (1.5 M, 150 mL) were added carefully
|
Type
|
WASH
|
Details
|
was washed with distilled water (5×125 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were extracted with ether (100 mL)
|
Type
|
EXTRACTION
|
Details
|
this organic extract
|
Type
|
WASH
|
Details
|
was washed with distilled water (4×30 mL)
|
Type
|
CUSTOM
|
Details
|
The crude product was triturated thoroughly with cold pet. ether (40-60)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from dichloromethane/pet. ether (60-80)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=CC=2C=C(C=O)C=C(C2)C=CC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C=C(C1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.61 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 139% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |